2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Overview
Description
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is an organic compound with the molecular formula C10H12N2S. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure consists of a benzothiophene core with an amino group, a methyl group, and a nitrile group attached, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: One common method to synthesize 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves the cyclization of appropriate precursors. For instance, starting from 2-methylthiophenol and acrylonitrile, the reaction can proceed under basic conditions to form the desired benzothiophene ring system.
Amination: Another route involves the amination of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile using ammonia or an amine source under catalytic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction of the nitrile group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, leading to the formation of primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups replacing the amino group.
Scientific Research Applications
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate mechanisms of action and potential therapeutic uses.
Industrial Applications: It is employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a bioisostere, mimicking other functional groups and influencing biological activity. The benzothiophene core can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-methanol: Contains a hydroxymethyl group instead of a nitrile group.
Uniqueness
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the nitrile group allows for further functionalization, making it a valuable intermediate in synthetic chemistry. Its structural features enable diverse interactions with biological targets, making it a versatile compound in medicinal research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6-2-3-7-8(5-11)10(12)13-9(7)4-6/h6H,2-4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBPDMXBJUYMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343720 | |
Record name | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42225-04-7 | |
Record name | 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile?
A: The molecular formula of this compound is C10H12N2S, and its molecular weight is 192.28 g/mol [].
Q2: What spectroscopic data is available for the characterization of this compound?
A2: this compound has been characterized using several spectroscopic techniques, including:
- FT-IR: This technique provides information about the functional groups present in the molecule [, ].
- 1H NMR: This technique reveals the hydrogen atom environments within the molecule, aiding in structural elucidation [, ].
- 13C-APT NMR: This technique provides information about the carbon atom environments in the molecule, further confirming its structure [].
Q3: How does the structure of this compound lend itself to further chemical modifications?
A: The presence of both the amino (-NH2) and carbonitrile (-CN) groups makes this compound a versatile building block for synthesizing various heterocyclic compounds. For example, it can react with aldehydes to form Schiff bases, as demonstrated in the synthesis of (E)-2-(2,3-dihydroxy)-benzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [].
Q4: What is known about the crystal structure of this compound?
A: Single-crystal X-ray diffraction studies revealed that this compound crystallizes in the triclinic crystal system with the space group P-1 []. The cyclohexene ring within the molecule adopts a half-chair conformation, while the thiophene ring is essentially planar []. Importantly, the crystal structure is stabilized by N—H⋯N hydrogen bonds, forming inversion dimers and zigzag chains along the a-axis [].
Q5: Has this compound been studied using computational chemistry methods?
A: While the provided research articles don't delve into computational studies specifically for this compound, it's worth noting that its derivative, (E)-2-(2,3-dihydroxy)-benzylidene)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has been investigated using density functional theory (DFT) at the B3LYP/6-311+G(2d,p) level of theory []. This approach allowed researchers to optimize the molecular geometry and calculate chemical shifts, which were then compared to experimental data []. This suggests that similar computational methods could be applied to further investigate the properties and potential applications of this compound itself.
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